

# Physical and chemical properties of Rauvotetraphylline A.

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## Compound of Interest

Compound Name: Rauvotetraphylline A

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## Rauvotetraphylline A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Rauvotetraphylline A** is a monoterpenoid indole alkaloid isolated from the aerial parts of *Rauvolfia tetraphylla*. As a member of the pharmacologically significant *Rauvolfia* genus, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a detailed overview of the known physical and chemical properties of **Rauvotetraphylline A**, its isolation protocol, and a summary of its structural elucidation based on available spectroscopic data.

### Physical and Chemical Properties

**Rauvotetraphylline A** is an amorphous powder.<sup>[1]</sup> Its chemical structure and properties have been determined through extensive spectroscopic analysis. The fundamental physicochemical data are summarized in the table below for ease of reference.

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>26</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	343.2024 (as [M+H] <sup>+</sup> )	[1]
Appearance	Amorphous powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
UV (MeOH) λ <sub>max</sub> (log ε)	211, 275 nm	[1]
IR (KBr) ν <sub>max</sub>	3407 cm <sup>-1</sup> (OH/NH)	[1]

## Spectroscopic Data for Structural Elucidation

The structure of **Rauvotetraphylline A** was established primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

### Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in positive ion mode showed a peak at m/z 343.2024 [M+H]<sup>+</sup>, corresponding to the calculated value of 343.2021 for the molecular formula C<sub>20</sub>H<sub>27</sub>N<sub>2</sub>O<sub>3</sub>. [1]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR data were acquired in deuterated methanol (CD<sub>3</sub>OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: <sup>1</sup>H NMR Data of **Rauvotetraphylline A** (CD<sub>3</sub>OD) [1]

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	-	-	-
3	-	-	-
5	-	-	-
6	-	-	-
7	7.11	d	8.5
8	6.82	d	2.0
9	6.62	dd	8.5, 2.0
10	-	-	-
11	-	-	-
12	-	-	-
13	-	-	-
14	-	-	-
15	-	-	-
16	-	-	-
17 $\alpha$	3.57	dd	11.1, 4.0
17 $\beta$	3.32	dd	11.1, 10.6
18	1.16	d	6.3
19	5.51	q	6.3
20	-	-	-
21 $\alpha$	4.04	d	13.4
21 $\beta$	4.08	d	13.4
N-CH <sub>3</sub>	2.47	s	-

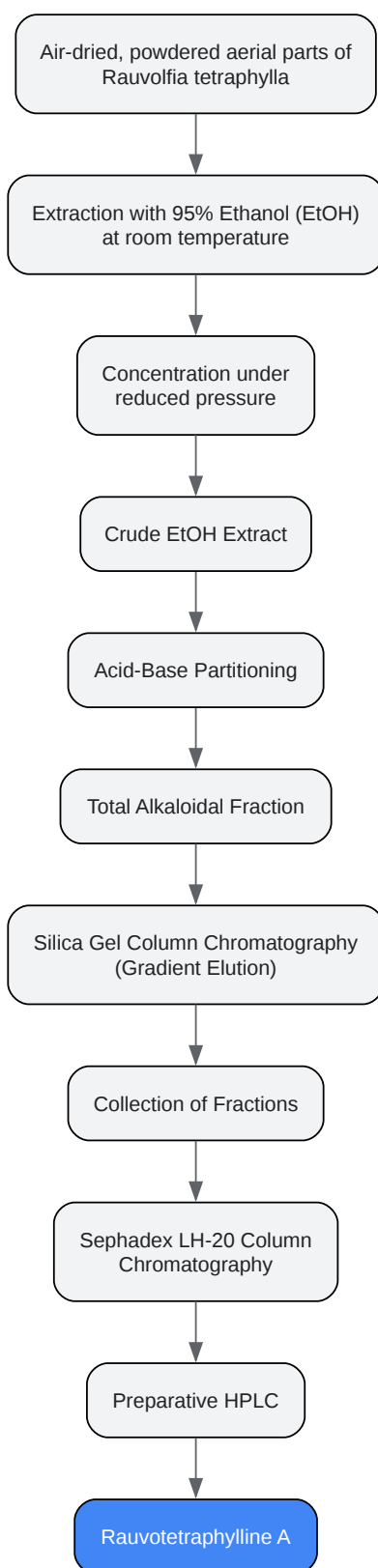
Table 2: <sup>13</sup>C NMR Data of **Rauvotetraphylline A** (CD<sub>3</sub>OD)[1]

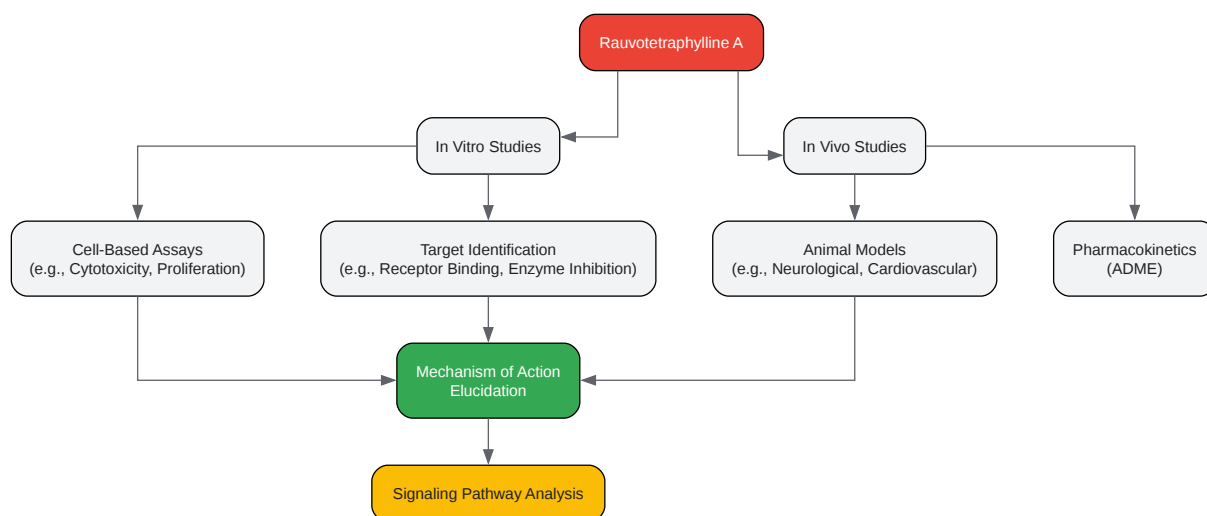
Position	$\delta$ (ppm)	DEPT
2	-	C
3	-	C
5	-	CH
6	-	CH <sub>2</sub>
7	123.6	CH
8	110.0	CH
9	112.0	CH
10	151.2	C
11	-	C
12	-	C
13	-	C
14	-	CH <sub>2</sub>
15	-	CH
16	-	CH
17	62.9	CH <sub>2</sub>
18	12.7	CH <sub>3</sub>
19	140.6	C
20	123.6	CH
21	63.2	CH <sub>2</sub>
N-CH <sub>3</sub>	41.7	CH <sub>3</sub>

## Experimental Protocols

### Isolation of Rauvotetraphylline A

The following is a generalized workflow for the isolation of **Rauvotetraphylline A** from *Rauvolfia tetraphylla* based on the methodology described by Gao et al. (2012).<sup>[1]</sup>





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## References

- 1. [html.rhhz.net](http://html.rhhz.net) [html.rhhz.net]
- 2. Rauvotetraphylline A | CAS:1422506-49-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

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